molecular formula C23H20BrF2N7O2 B11584315 (4-bromo-1-methyl-1H-pyrazol-3-yl)(4-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}piperazin-1-yl)methanone

(4-bromo-1-methyl-1H-pyrazol-3-yl)(4-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}piperazin-1-yl)methanone

Cat. No.: B11584315
M. Wt: 544.4 g/mol
InChI Key: MFBFRECKNBIGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrazolopyrimidine core, and a piperazine moiety. The presence of bromine and difluoromethyl groups further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazolopyrimidine intermediates, followed by their coupling with the piperazine derivative.

  • Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid:

    • Starting with 4-bromo-1-methylpyrazole, the carboxylation reaction is carried out using carbon dioxide under basic conditions to yield the carboxylic acid derivative.
  • Formation of pyrazolopyrimidine core:

    • The pyrazolopyrimidine core is synthesized through a cyclization reaction involving appropriate precursors such as 5-phenyl-1H-pyrazole-3-carboxylic acid and difluoromethyl ketone under acidic conditions.
  • Coupling with piperazine:

    • The final step involves the coupling of the pyrazole and pyrazolopyrimidine intermediates with piperazine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine can undergo various chemical reactions, including:

  • Substitution Reactions:

    • The bromine atom in the pyrazole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
  • Oxidation Reactions:

    • The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions:

    • The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

Major Products Formed:

  • Substituted pyrazole derivatives
  • Carboxylic acids
  • Alcohols

Scientific Research Applications

1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine has several applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
  • Medicine:

    • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry:

    • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. For example, the pyrazole and pyrazolopyrimidine moieties may interact with enzyme active sites, inhibiting their function and leading to downstream biological effects.

Comparison with Similar Compounds

  • 1-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine
  • 1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(trifluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine

Comparison:

  • The presence of different halogen atoms (bromine vs. chlorine) or substituents (difluoromethyl vs. trifluoromethyl) can significantly alter the compound’s reactivity and biological activity.
  • 1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine is unique due to its specific combination of functional groups, which may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C23H20BrF2N7O2

Molecular Weight

544.4 g/mol

IUPAC Name

[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C23H20BrF2N7O2/c1-30-13-16(24)19(29-30)23(35)32-9-7-31(8-10-32)22(34)15-12-27-33-18(20(25)26)11-17(28-21(15)33)14-5-3-2-4-6-14/h2-6,11-13,20H,7-10H2,1H3

InChI Key

MFBFRECKNBIGEA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.